![molecular formula C22H21N5O2 B11321310 (2E)-3-(4-methoxyphenyl)-N-(5-methyl-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B11321310.png)

(2E)-3-(4-methoxyphenyl)-N-(5-methyl-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

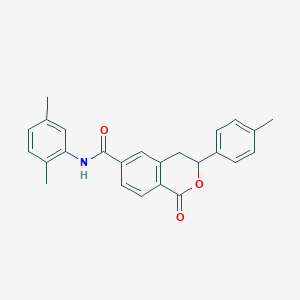

(2E)-3-(4-METHOXYPHENYL)-N-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE is a complex organic compound that features a triazolopyrimidine core

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2E)-3-(4-Methoxyphenyl)-N-(5-methyl-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamid beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien umfassen oft 4-Methoxybenzaldehyd, 5-Methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidin und Propenamidderivate. Der Syntheseweg kann Folgendes umfassen:

Kondensationsreaktionen: Die Kombination von 4-Methoxybenzaldehyd mit einem geeigneten Amin, um ein Iminzwischenprodukt zu bilden.

Cyclisierung: Das Iminzwischenprodukt unterliegt einer Cyclisierung mit einem Triazolopyrimidinderivat unter sauren oder basischen Bedingungen.

Amidierung: Das resultierende Produkt wird dann mit einem Propenamidderivat umgesetzt, um die endgültige Verbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit umfassen. Dies kann Folgendes umfassen:

Katalysatoren: Verwendung spezifischer Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit.

Lösungsmittel: Auswahl geeigneter Lösungsmittel zur Auflösung von Reaktanten und Zwischenprodukten.

Temperaturkontrolle: Aufrechterhaltung optimaler Temperaturen, um die gewünschten Reaktionen zu begünstigen und Nebenreaktionen zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

Die Verbindung (2E)-3-(4-Methoxyphenyl)-N-(5-methyl-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxyl- oder Carbonylgruppe zu bilden.

Reduktion: Die Doppelbindung in der Propenamidgruppe kann reduziert werden, um eine Einfachbindung zu bilden.

Substitution: Der aromatische Ring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Substitutionsreagenzien: Halogene (Cl2, Br2), Nucleophile (NH3, OH-).

Hauptprodukte

Oxidation: Bildung von 4-Hydroxyphenyl- oder 4-Carbonylphenylderivaten.

Reduktion: Bildung von gesättigten Amidderivaten.

Substitution: Bildung von halogenierten oder nucleophil-substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie verwendet werden, um Metallkomplexe zu bilden, die als Katalysatoren in verschiedenen organischen Reaktionen wirken.

Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Biologie

Enzyminhibition: Die Verbindung kann als Inhibitor für spezifische Enzyme wirken, wodurch sie für biochemische Studien nützlich ist.

Proteinbindung: Sie kann verwendet werden, um Protein-Ligand-Wechselwirkungen zu untersuchen.

Medizin

Arzneimittelentwicklung: Die Struktur der Verbindung deutet auf eine mögliche pharmakologische Aktivität hin, wodurch sie zu einem Kandidaten für die Arzneimittelentwicklung wird.

Therapeutische Mittel: Sie kann auf ihr Potenzial als entzündungshemmendes, krebshemmendes oder antimikrobielles Mittel untersucht werden.

Industrie

Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren oder Beschichtungen, verwendet werden.

Landwirtschaft: Sie kann bei der Formulierung von Pflanzenschutzmitteln verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (2E)-3-(4-Methoxyphenyl)-N-(5-methyl-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an die aktive Stelle eines Enzyms binden und dessen Aktivität hemmen, oder sie kann mit zellulären Rezeptoren interagieren, um Signalwege zu modulieren. Der genaue Mechanismus hängt vom jeweiligen biologischen Kontext und den beteiligten molekularen Zielstrukturen ab.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(4-METHOXYPHENYL)-N-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (2E)-3-(4-METHOXYPHENYL)-N-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylacetoacetat: Eine einfachere Verbindung mit einer ähnlichen Esterfunktionsgruppe.

Acetylaceton: Eine weitere Verbindung mit Keto-Enol-Tautomerie.

Diketen: Wird bei der Synthese verschiedener Acetoacetderivate verwendet.

Einzigartigkeit

Strukturelle Komplexität: Das Vorhandensein des Triazolopyrimidinrings und der Methoxyphenylgruppe macht (2E)-3-(4-Methoxyphenyl)-N-(5-methyl-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamid komplexer und möglicherweise vielseitiger in seinen Anwendungen.

Funktionelle Vielfalt: Die verschiedenen funktionellen Gruppen der Verbindung ermöglichen ihre Teilnahme an einer breiten Palette chemischer Reaktionen, wodurch sie zu einem wertvollen Zwischenprodukt in der organischen Synthese wird.

Dieser ausführliche Artikel bietet einen Überblick über die Verbindung (2E)-3-(4-Methoxyphenyl)-N-(5-methyl-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamid, einschließlich ihrer Herstellungsverfahren, chemischen Reaktionen, wissenschaftlichen Forschungsanwendungen, Wirkmechanismen und des Vergleichs mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C22H21N5O2 |

|---|---|

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

(E)-3-(4-methoxyphenyl)-N-(5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide |

InChI |

InChI=1S/C22H21N5O2/c1-15-14-19(17-6-4-3-5-7-17)27-22(23-15)25-21(26-27)24-20(28)13-10-16-8-11-18(29-2)12-9-16/h3-14,19H,1-2H3,(H2,23,24,25,26,28)/b13-10+ |

InChI-Schlüssel |

FMMZRCJHNTUJJM-JLHYYAGUSA-N |

Isomerische SMILES |

CC1=CC(N2C(=NC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)OC)N1)C4=CC=CC=C4 |

Kanonische SMILES |

CC1=CC(N2C(=NC(=N2)NC(=O)C=CC3=CC=C(C=C3)OC)N1)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321237.png)

![5-methyl-N,3-bis(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11321264.png)

![2-Chloro-4-fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11321265.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11321267.png)

![2-{2-Amino-4-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one](/img/structure/B11321272.png)

![4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11321281.png)

![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11321282.png)

![N-(3,4-Dimethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B11321284.png)

![2-benzyl-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321296.png)

![4-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11321304.png)

![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321315.png)